molecular formula C23H26N2O4S B11300781 N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide

Cat. No.: B11300781
M. Wt: 426.5 g/mol
InChI Key: RZBDUSDAPRANFA-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The methoxyethyl, dimethyl, and phenylsulfonyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.

    Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and dimethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • N-[1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methylbenzamide
  • N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide

Comparison: Compared to similar compounds, N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide is unique due to the specific arrangement and types of substituents on the pyrrole ring

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-3-methylbenzamide

InChI

InChI=1S/C23H26N2O4S/c1-16-9-8-10-19(15-16)23(26)24-22-21(17(2)18(3)25(22)13-14-29-4)30(27,28)20-11-6-5-7-12-20/h5-12,15H,13-14H2,1-4H3,(H,24,26)

InChI Key

RZBDUSDAPRANFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(N2CCOC)C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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